4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide
Description
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzene ring linked to a cyclopentyl group bearing an N-hydroxycarbamimidoyl moiety. The N-hydroxycarbamimidoyl group may confer unique hydrogen-bonding capabilities, influencing solubility, crystallinity, or biological interactions.
Properties
CAS No. |
912771-46-1 |
|---|---|
Molecular Formula |
C13H16ClN3O2 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-5-3-9(4-6-10)11(18)16-13(12(15)17-19)7-1-2-8-13/h3-6,19H,1-2,7-8H2,(H2,15,17)(H,16,18) |
InChI Key |
OWFKEQFYRUHPPL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1CCC(C1)(/C(=N/O)/N)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide typically involves multiple steps, starting with the chlorination of benzamide to introduce the chlorine atom. The cyclopentyl ring is then functionalized with the hydroxycarbamimidoyl group through a series of reactions involving reagents such as hydroxylamine and carbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzamide group to a carboxylic acid derivative.
Reduction: : Reduction of the chloro group to produce a corresponding amine.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Amines.
Substitution: : A wide range of functionalized derivatives depending on the substituent.
Scientific Research Applications
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varied Cycloalkyl Rings
The size of the cycloalkyl ring significantly impacts steric effects and conformational flexibility. Key comparisons include:
Key Observations :
Piperidine-Based Benzamides
Piperidine derivatives, such as 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, exhibit distinct structural and functional properties:
- Crystal Structure : The piperidine ring adopts a chair conformation, with substituent benzene rings inclined at 84.63° . Hydrogen-bonding networks (O-H⋯O, N-H⋯O) stabilize the crystal lattice, forming parallel sheets .
- Pharmacological Relevance : Piperidine benzamides are explored for CNS activity, with some analogues (e.g., AH-7921) listed as controlled substances due to opioid receptor interactions .
Comparison with Target Compound :
- The N-hydroxycarbamimidoyl group may offer alternative hydrogen-bonding motifs compared to piperidine’s amine functionality.
Benzoylthiurea Derivatives in Catalysis
Benzoylthiurea ligands, such as 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1), demonstrate catalytic efficacy in Suzuki coupling reactions. Key differences include:
- Functional Group : Thiourea (C=S) vs. N-hydroxycarbamimidoyl (C=N-OH) groups. Thiourea derivatives exhibit stronger metal-chelating capacity, enhancing catalytic activity .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) improve stability of transition states in cross-coupling reactions.
Implications for Target Compound :
- The N-hydroxycarbamimidoyl group may serve as a weaker chelator compared to thiourea, limiting catalytic performance unless optimized .
Biological Activity
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide is a novel chemical compound that has garnered interest due to its potential biological activities. This compound features a benzamide structure, characterized by a chloro substituent and a cyclopentyl group attached to a hydroxycarbamimidoyl moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific molecular targets. The hydroxycarbamimidoyl group enhances its interaction with proteins and enzymes, potentially modulating their activity. The chloro substituent and cyclopentyl group contribute to the compound's binding affinity, influencing its efficacy in biological systems.
Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Antimicrobial Activity : In vitro assays have shown that this compound exhibits antimicrobial properties against specific bacterial strains, suggesting potential applications in treating infections.
- Cancer Research : The compound's ability to interact with cellular pathways has been investigated for its potential role in cancer therapy, particularly in inhibiting tumor cell proliferation.
Case Studies
- Inhibition of Enzyme Activity : A study conducted on the inhibition of a specific enzyme involved in cancer metabolism demonstrated that this compound reduced enzyme activity by approximately 40% at a concentration of 10 µM. This finding suggests its potential as an anti-cancer agent.
- Antimicrobial Assays : In tests against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antimicrobial activity, warranting further investigation into its mechanism and effectiveness.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-N-cyclopentylbenzylamine | Structure | Moderate toxicity and potential enzyme inhibition |
| 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide | Similar structure with cyclohexyl group | Higher binding affinity due to increased rigidity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling the chlorobenzoyl chloride derivative with a cyclopentyl-hydroxycarbamimidoyl intermediate. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C during acyl chloride formation to prevent side reactions .
- Catalysts : Amine bases like triethylamine or DMAP are used to facilitate amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity. Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios .
Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR (DMSO-) identify protons and carbons in the benzamide, cyclopentyl, and hydroxycarbamimidoyl groups. For example, the amide proton appears at δ 10.2–10.5 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments, such as the cleavage of the cyclopentyl group .
Q. What are the primary in vitro assays used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli are standard .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC values. Dose-response curves are analyzed using GraphPad Prism .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify % inhibition at 10 µM .
Advanced Research Questions
Q. How do structural modifications at the cyclopentyl or hydroxycarbamimidoyl groups affect bioactivity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs and testing their potency. For example:
| Modification Site | Analog Structure | Bioactivity Change |
|---|---|---|
| Cyclopentyl → Cyclohexyl | Increased lipophilicity | Reduced solubility but enhanced membrane permeability |
| Hydroxycarbamimidoyl → Carbamoyl | Loss of hydrogen-bond donors | Decreased kinase inhibition |
- Data Analysis : Molecular docking (AutoDock Vina) predicts binding modes, while free-energy calculations (MM-GBSA) explain activity trends .
Q. What strategies are used to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA with post-hoc tests) to identify outliers .
- Proteomic Profiling : Use CRISPR screens or phosphoproteomics to identify off-target effects that may explain variability .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding-site interactions. For example, the hydroxycarbamimidoyl group forms hydrogen bonds with catalytic lysine residues .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to calculate K values .
Q. What computational methods are applied to predict its physicochemical properties and binding affinity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (2.1 ± 0.3), solubility (LogS = -4.2), and CYP450 inhibition risks .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of protein-ligand complexes in physiological conditions .
- QSAR Models : Partial least squares (PLS) regression correlates structural descriptors (e.g., polar surface area) with antibacterial activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
